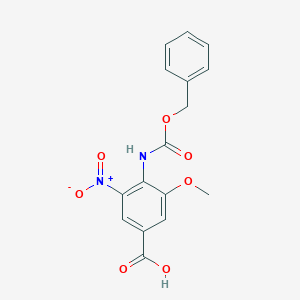
3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as MNPA, and it is a member of the nitroanilide family of compounds. MNPA has been shown to have various properties that make it useful in scientific research, including its ability to inhibit enzymes and its potential use as a fluorescent probe.
作用機序
The mechanism of action of MNPA as an enzyme inhibitor involves the formation of a covalent bond between the inhibitor and the enzyme's active site. This bond prevents the enzyme from binding to its substrate, thereby inhibiting its activity. MNPA has been shown to be a competitive inhibitor of trypsin, meaning that it competes with the enzyme's substrate for binding to the active site.
Biochemical and Physiological Effects:
MNPA has been shown to have various biochemical and physiological effects. In addition to its enzyme inhibitory properties, MNPA has been shown to have potential as a fluorescent probe. This property makes MNPA useful for studying the binding of proteins and other biomolecules. MNPA has also been shown to have potential as a therapeutic agent, particularly in the treatment of cancer. MNPA has been shown to induce apoptosis in cancer cells, making it a potentially useful tool for developing new cancer treatments.
実験室実験の利点と制限
One of the main advantages of using MNPA in lab experiments is its ability to inhibit enzymes. This property makes MNPA a potentially useful tool for studying the mechanisms of enzyme action and for developing new enzyme inhibitors. However, MNPA also has some limitations. For example, MNPA can be toxic to cells at high concentrations, which limits its use in cell-based assays. Additionally, MNPA can be difficult to synthesize, which can limit its availability for use in research.
将来の方向性
There are many potential future directions for research involving MNPA. One area of research that is particularly promising is the development of new enzyme inhibitors based on the structure of MNPA. Additionally, MNPA could be used as a tool for studying the mechanisms of enzyme action and for developing new cancer treatments. Finally, MNPA could be further developed as a fluorescent probe for studying the binding of proteins and other biomolecules. Overall, MNPA has significant potential for use in scientific research, and further exploration of its properties and applications is warranted.
合成法
The synthesis of MNPA can be achieved through a multistep process involving the reaction of various chemical compounds. One of the most common methods of synthesizing MNPA involves the reaction of 3-methoxy-5-nitrobenzoic acid with N-phenylcarbamoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate compound, which is then reacted with methyl chloroformate to yield MNPA.
科学的研究の応用
MNPA has been shown to have various applications in scientific research, particularly in the field of biochemistry. One of the most promising applications of MNPA is its use as an inhibitor of enzymes. MNPA has been shown to inhibit the activity of various enzymes, including trypsin, chymotrypsin, and thrombin. This property makes MNPA a potentially useful tool for studying the mechanisms of enzyme action and for developing new enzyme inhibitors.
特性
IUPAC Name |
3-methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O7/c1-24-13-8-11(15(19)20)7-12(18(22)23)14(13)17-16(21)25-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,21)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFSBYTQWELAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1NC(=O)OCC2=CC=CC=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5-nitro-4-(phenylmethoxycarbonylamino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


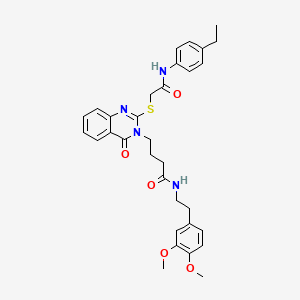
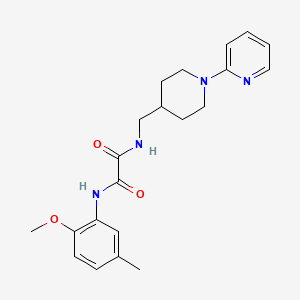
![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)
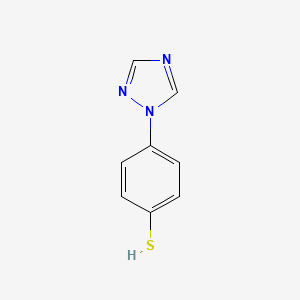
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane](/img/structure/B2380827.png)
![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)
![4-[(2-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2380829.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)
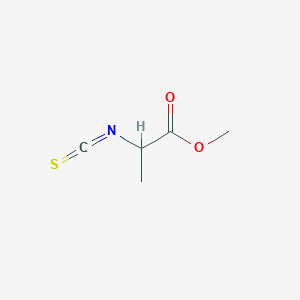

![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)